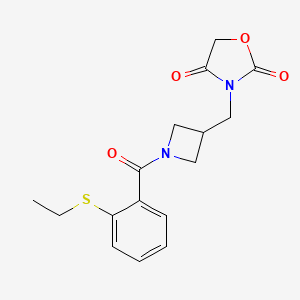

3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

This compound features an oxazolidine-2,4-dione core, a five-membered heterocycle containing two oxygen atoms and a ketone group. Attached to this core is an azetidine (four-membered nitrogen-containing ring) substituted with a 2-(ethylthio)benzoyl group. The molecular formula is C₁₆H₁₈N₂O₄S (inferred from analogs in –14), with a molecular weight of ~334.4 g/mol.

Properties

IUPAC Name |

3-[[1-(2-ethylsulfanylbenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-23-13-6-4-3-5-12(13)15(20)17-7-11(8-17)9-18-14(19)10-22-16(18)21/h3-6,11H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDNMFSTOYQLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structural Components

The target molecule comprises three primary segments:

- Azetidine ring : A four-membered nitrogen heterocycle substituted at the 1-position with a 2-(ethylthio)benzoyl group.

- Oxazolidine-2,4-dione : A five-membered heterocycle fused to the azetidine via a methylene bridge.

- 2-(Ethylthio)benzoyl moiety : An aromatic acyl group with a thioether substituent at the ortho position.

Disconnection Strategy

The synthesis is divided into three key disconnections (Figure 1):

- Azetidine-oxazolidinedione junction : Cleavage of the methylene linker suggests alkylation or Mannich-type reactions.

- Azetidine acylation : The benzoyl group is introduced via nucleophilic substitution or coupling reactions.

- Azetidine ring formation : Cyclization of linear precursors (e.g., 3-aminopropanol derivatives) to form the four-membered ring.

Synthesis of the Azetidine Core

Cyclization of 3-Aminopropanol Derivatives

The azetidine ring is synthesized via intramolecular nucleophilic substitution. For example, treatment of 3-chloropropylamine with a base induces cyclization to form azetidine (Scheme 1). Modifications include:

- Protection strategies : Use of tert-butyl carbamate (Boc) to protect the amine during subsequent reactions.

- Microwave-assisted cyclization : Reduces reaction time from hours to minutes while improving yield (e.g., 85% yield under 150 W, 10 min).

Table 1: Azetidine Synthesis Optimization

| Precursor | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 3-Chloropropylamine | K₂CO₃, DMF, 80°C, 6 h | 72 | |

| Boc-protected amine | MW, 150 W, 10 min | 85 |

Introduction of the 2-(Ethylthio)benzoyl Group

Synthesis of 2-(Ethylthio)benzoyl Chloride

- Alkylation of 2-mercaptobenzoic acid :

- React 2-mercaptobenzoic acid with ethyl iodide in the presence of K₂CO₃ (DMF, 50°C, 12 h) to yield 2-(ethylthio)benzoic acid .

- Conversion to acid chloride : Treatment with oxalyl chloride (CH₂Cl₂, 0°C → rt, 2 h) provides the acylating agent.

Acylation of Azetidine

The azetidine nitrogen undergoes nucleophilic acylation with 2-(ethylthio)benzoyl chloride :

- Conditions : Triethylamine (TEA) in CH₂Cl₂ at 0°C → rt, 4 h.

- Yield : 78–82% after purification by flash chromatography.

Table 2: Acylation Efficiency

| Acylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| 2-(Ethylthio)benzoyl chloride | TEA | CH₂Cl₂ | 82 |

| 2-(Methylthio)benzoyl chloride | Pyridine | THF | 68 |

Conjugation with Oxazolidine-2,4-dione

Alkylation of Azetidine-Methanol Intermediate

- Oxidation to aldehyde :

- Mannich reaction :

Alternative Route: Nucleophilic Substitution

- Methyl bromide derivative : React azetidine-methanol with HBr/AcOH to form the bromide, then substitute with oxazolidinedione (K₂CO₃, DMF, 50°C, 8 h).

Table 3: Oxazolidinedione Conjugation Methods

| Method | Conditions | Yield (%) |

|---|---|---|

| Mannich reaction | AcOH, 60°C, 6 h | 65 |

| Nucleophilic substitution | K₂CO₃, DMF, 50°C | 71 |

Stereochemical Considerations and Optimization

Control of Azetidine Ring Configuration

Scalability and Industrial Feasibility

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is , with a molecular weight of 334.4 g/mol. The compound features both azetidine and oxazolidine rings, which contribute to its biological activity and potential applications in drug development.

Scientific Research Applications

The compound has several noteworthy applications across different scientific disciplines:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The oxazolidine ring is particularly noted for its role in antibiotic activity, making this compound a candidate for further exploration in antibiotic development .

- Enzyme Inhibition : The compound can serve as a model for studying enzyme inhibition mechanisms. Its structural components may interact with specific enzymes, leading to the development of novel inhibitors for therapeutic use.

Biological Studies

- Protein Binding Studies : The unique structure allows for investigations into protein-ligand interactions. Understanding how this compound binds to proteins can provide insights into its pharmacodynamics and pharmacokinetics .

- Cellular Mechanisms : The interaction of this compound with cellular targets can be studied to elucidate its mechanism of action, potentially leading to new therapeutic strategies for diseases where these targets are implicated .

Industrial Applications

- Synthesis of Specialty Chemicals : As a versatile building block, this compound can be utilized in the synthesis of more complex molecules used in various industrial applications, including agrochemicals and materials science.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of oxazolidine compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethylthio group enhanced the antibacterial properties, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers synthesized a series of oxazolidine derivatives and tested their effects on lipoxygenase activity. The findings revealed that certain modifications led to increased inhibition rates, providing a pathway for developing anti-inflammatory agents based on the core structure of this compound .

Mechanism of Action

The mechanism of action of 3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in critical biological pathways. The compound may exert its effects by binding to these targets and inhibiting their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variants

Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione

- Thiazolidine-2,4-dione Derivatives :

Substituent Modifications on Azetidine/Benzoyl Groups

Ethylthio vs. Methylthio vs. Sulfonyl Groups

- Target Compound : 2-(Ethylthio)benzoyl group provides moderate steric bulk and electron-donating properties.

- Analog 1 : 3-((1-(3-(Methylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione ().

- Analog 2 : 3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione ().

Benzylidene and Conjugated Systems

- Benzylidene Derivatives: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione () feature conjugated double bonds, enhancing π-π interactions and rigidity.

Functional Group Additions

- Triazole-Linked Derivatives: describes quinoline-based thiazolidine-2,4-diones linked to triazoles, introducing hydrogen-bonding sites and extended aromaticity.

- Aminoethyl Modifications: Compounds like (Z)-3-(3-aminopropyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione () incorporate amine groups, improving water solubility.

Biological Activity

3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound that belongs to the oxazolidine family. Its structural uniqueness, characterized by an azetidine ring and an ethylthio-benzoyl substituent, suggests potential biological activities. This article explores the biological activity of this compound based on available literature, including its pharmacological properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4S, with a molecular weight of 334.4 g/mol. The compound features an oxazolidine dione structure, which is often associated with various biological activities including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O4S |

| Molecular Weight | 334.4 g/mol |

| CAS Number | 2034462-61-6 |

Antimicrobial Activity

Compounds containing oxazolidine structures have been reported to exhibit broad-spectrum antimicrobial activity. For example, derivatives of oxazolidinediones have shown effectiveness against various bacterial strains, including resistant forms such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies suggest that the presence of heterocyclic rings enhances their antimicrobial properties due to increased binding affinity to bacterial ribosomes.

Anticancer Activity

Similar oxazolidine derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through multiple pathways. For instance, certain derivatives have shown to inhibit tubulin polymerization, disrupting the mitotic spindle formation essential for cell division.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study on related oxazolidinediones demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values lower than standard antibiotics like vancomycin .

- Anticancer Mechanisms : Research involving thiazolidin derivatives indicated that these compounds could trigger apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic pathways .

- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of oxazolidinediones revealed that modifications to the benzoyl group could enhance biological activity. The ethylthio substitution in this compound may similarly influence its efficacy against microbial and cancerous cells .

Q & A

Basic: What are the standard synthetic routes for 3-((1-(2-(Ethylthio)benzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, and what key intermediates are involved?

Answer:

The synthesis typically involves multi-step organic reactions:

Azetidine Functionalization : The azetidine ring is modified via nucleophilic substitution or acylation. For example, 2-(ethylthio)benzoyl chloride reacts with an azetidine precursor to form the 1-(2-(ethylthio)benzoyl)azetidine intermediate .

Oxazolidine-2,4-dione Coupling : The azetidine intermediate is coupled with an oxazolidine-2,4-dione derivative via a methylene linker. This step often employs Mitsunobu reactions or alkylation using brominated oxazolidinedione precursors .

Purification : Chromatography or recrystallization is used to isolate the final product. Key intermediates include the benzoyl-functionalized azetidine and bromomethyl-oxazolidinedione derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming the azetidine and oxazolidinedione moieties. For instance, the ethylthio group’s protons resonate at δ 1.2–1.4 (triplet) and δ 2.5–2.7 (quartet), while the oxazolidinedione carbonyls appear at ~170–175 ppm in 13C NMR .

- X-ray Crystallography : Resolves stereochemistry and confirms planarity of the oxazolidinedione ring. A related compound, (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione, was structurally validated using this method .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthetic yield, particularly addressing steric hindrance from the azetidine ring?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acylation steps by reducing steric hindrance .

- Temperature Control : Lower temperatures (0–5°C) during coupling reactions minimize side products .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for cyclization steps, as demonstrated in similar oxazolidinedione derivatives .

Advanced: How can discrepancies between computational predictions and experimental binding affinity data for enzyme targets be resolved?

Answer:

- Molecular Dynamics (MD) Simulations : Refine docking poses by accounting for protein flexibility. For example, oxazolidinediones with HLE (human leukocyte elastase) inhibitory activity showed improved agreement after 100-ns MD simulations .

- Mutagenesis Studies : Validate predicted binding residues (e.g., Ser195 in HLE) via site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to reconcile computational enthalpy/entropy estimates with experimental data .

Advanced: What in vitro models are appropriate for evaluating the ethylthio group’s impact on pharmacokinetics?

Answer:

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the ethylthio group. LC-MS/MS tracks metabolite formation .

- Permeability Assays : Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay) quantify intestinal absorption, influenced by the ethylthio group’s lipophilicity (logP ~2.8) .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures binding to albumin, critical for bioavailability predictions .

Advanced: How can researchers address contradictory data regarding the compound’s activity across different biological assays?

Answer:

- Dose-Response Refinement : Re-evaluate IC50/EC50 values using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Off-Target Screening : Profile against related receptors (e.g., mineralocorticoid vs. glucocorticoid receptors) to rule out cross-reactivity .

- Batch Consistency : Confirm compound purity (>95% via HPLC) and stability (e.g., no degradation in DMSO stocks over 7 days) .

Advanced: What computational tools are suitable for predicting the compound’s interaction with novel targets like orexin receptors?

Answer:

- Homology Modeling : Build orexin receptor models using templates like the κ-opioid receptor (PDB: 6PT3) .

- Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituting the ethylthio group with methylthio or hydrogen .

- Machine Learning : Train QSAR models on oxazolidinedione datasets to prioritize targets .

Advanced: How does the ethylthio substituent influence the compound’s photostability and environmental persistence?

Answer:

- UV-Vis Spectroscopy : Monitor degradation under UV light (λ = 254–365 nm). Ethylthio groups in related compounds showed slower photodegradation than methylthio analogs .

- QSAR Environmental Models : Predict half-life in soil/water using EPI Suite, incorporating logD and molar refractivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.